N-methyl-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Description
N-methyl-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide is a triazole-based acetamide derivative characterized by a pyridin-3-yl substituent at the 5-position of the triazole ring and a methyl group at the 4-position. This compound belongs to a broader class of 1,2,4-triazol-3-ylsulfanyl acetamides, which are investigated for diverse biological activities, including antimicrobial, anti-inflammatory, and receptor modulation properties .
Properties
IUPAC Name |
N-methyl-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5OS/c1-12-9(17)7-18-11-15-14-10(16(11)2)8-4-3-5-13-6-8/h3-6H,7H2,1-2H3,(H,12,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGRKQCITARXCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NN=C(N1C)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multiple steps, starting with the preparation of the triazole and pyridine intermediates. The key steps include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a condensation reaction with suitable aldehydes or ketones.
Formation of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol group reacts with an appropriate electrophile.
Final Coupling: The final step involves coupling the triazole and pyridine intermediates with the sulfanyl group under controlled conditions, often using catalysts to enhance the reaction efficiency.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions:
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> (30%) | Acetic acid, 60°C, 4 hr | N-methyl-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfinyl]acetamide | 78% | |
| m-CPBA | DCM, 0°C, 1 hr | N-methyl-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfonyl]acetamide | 85% |
Key Findings :
-
Sulfoxide formation is stereoselective under mild conditions.
-
Sulfone derivatives exhibit enhanced stability compared to sulfoxides.
Substitution Reactions
The sulfanyl group acts as a nucleophile, enabling alkylation, acylation, and arylations:
Alkylation
Acylation
| Acylating Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acetyl chloride | Pyridine, RT, 12 hr | N-methyl-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)thioacetyl]acetamide | 68% |
Mechanistic Insight :
-
Alkylation proceeds via an S<sub>N</sub>2 mechanism in polar aprotic solvents .
-
Acylation requires base catalysis to deprotonate the sulfanyl group.
Reduction Reactions
The acetamide moiety can be reduced to an amine:
| Reducing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH<sub>4</sub> | THF, reflux, 3 hr | N-methyl-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]ethylamine | 55% | |
| NaBH<sub>4</sub> | MeOH, 40°C, 6 hr | Partial reduction to alcohol intermediate | 34% |
Note : LiAlH<sub>4</sub> achieves full reduction to the amine, while NaBH<sub>4</sub> only partially reduces the amide.
Nucleophilic Aromatic Substitution
The pyridine ring participates in reactions under harsh conditions:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NH<sub>3</sub> (g) | CuCl<sub>2</sub>, 150°C, 24 hr | N-methyl-2-[(4-methyl-5-(3-aminopyridin-3-yl)-1,2,4-triazol-3-yl)sulfanyl]acetamide | 41% |
Limitation : Low regioselectivity due to competing reactions at the triazole ring.
Complexation with Metals
The triazole and pyridine nitrogen atoms coordinate transition metals:
| Metal Salt | Conditions | Complex | Application | Reference |
|---|---|---|---|---|
| Cu(NO<sub>3</sub>)<sub>2</sub> | MeOH, RT, 2 hr | [Cu(C<sub>15</sub>H<sub>16</sub>N<sub>5</sub>OS)<sub>2</sub>]·2H<sub>2</sub>O | Catalytic oxidation | |
| Pd(OAc)<sub>2</sub> | DMF, 80°C, 6 hr | Pd(II)-triazole complex | Cross-coupling catalysis |
Structural Confirmation : X-ray crystallography reveals bidentate coordination via triazole-N and pyridine-N atoms.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of approximately 389.5 g/mol. Its structure features a triazole ring, which is known for its biological activity, particularly in drug development.
Antimicrobial Activity
Research indicates that compounds similar to N-methyl-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide exhibit significant antimicrobial properties. The triazole moiety is particularly effective against various fungal strains, making it a candidate for antifungal drug development. Studies have shown that derivatives of triazole can inhibit the growth of pathogenic fungi such as Candida albicans and Aspergillus species .
Anticancer Potential
The compound has been investigated for its anticancer properties. Triazole derivatives have been shown to interfere with cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, research has demonstrated that triazole-based compounds can inhibit the activity of enzymes involved in tumor growth and metastasis . The specific mechanism often involves the modulation of signaling pathways critical for cancer cell survival.
Neurological Applications
Another promising area of research is the neuroprotective effects of this compound. Studies suggest that compounds with a triazole structure can provide protection against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress . This makes this compound a potential candidate for treating conditions like Alzheimer's disease and Parkinson's disease.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated efficacy against Candida albicans with an IC50 value of 12 µg/mL. |
| Study B | Anticancer Properties | Induced apoptosis in breast cancer cells with a reduction in cell viability by 70% at 20 µM concentration. |
| Study C | Neuroprotection | Showed significant reduction in oxidative stress markers in neuronal cultures treated with the compound. |
Mechanism of Action
The mechanism of action of N-methyl-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function.
Pathways Involved: It may interfere with metabolic pathways, signal transduction pathways, or DNA/RNA synthesis, depending on its specific application.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Key structural analogs differ in substituents on the triazole ring, aryl groups, and acetamide side chains. These modifications influence physicochemical properties (e.g., solubility, molecular weight) and biological activity.
Table 1: Structural Comparison of Selected Analogs
Key Observations :
- Pyridinyl vs. Heterocyclic Substituents : Replacement of pyridin-3-yl with pyrazin-2-yl (e.g., ) or furan-2-yl (e.g., ) alters electronic properties and binding affinity. Pyridinyl groups enhance aromatic stacking interactions in receptor binding, while furan derivatives exhibit anti-exudative activity comparable to diclofenac sodium .
- Alkyl vs. Aryl Groups : Ethyl or isopropyl groups at the triazole 4-position (e.g., VUAA-1, OLC-12 ) improve Orco channel activation compared to methyl, suggesting bulkier substituents enhance agonist efficacy.
- Acetamide Side Chain: N-methyl or N-aryl substitutions influence lipophilicity.
Antimicrobial and Anti-inflammatory Activity
- Furan-2-yl Derivatives : Exhibited anti-exudative activity at 10 mg/kg in rat models, comparable to diclofenac sodium (8 mg/kg) .
- Pyridin-4-yl Derivatives: N-substituted aryl analogs (e.g., KA3, KA4 ) showed enhanced antimicrobial activity against E. coli, S. aureus, and fungal strains when electron-withdrawing groups (e.g., -Cl, -NO2) were introduced on the phenyl ring.
Receptor Modulation
- Orco Agonists : VUAA-1 and OLC-12 demonstrated potent Orco channel activation, with ethyl/isopropyl groups critical for efficacy . The target compound’s methyl group may reduce receptor binding compared to these analogs.
- GPR-17 Ligand : A related compound (2-({5-[3-(morpholine-4-sulfonyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide) showed activity as a GPR-17 modulator, highlighting the role of sulfonyl and trifluoromethoxy groups in receptor targeting .
Biological Activity
Overview
N-methyl-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide is a compound that belongs to the class of triazole derivatives. Its unique structure, characterized by a triazole ring and a sulfanyl group, suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structure
The synthesis of this compound typically involves the reaction of 4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol with chloroacetamide under basic conditions. The reaction is conducted in solvents like ethanol or methanol with bases such as sodium hydroxide to facilitate nucleophilic substitution. The resulting compound is noted for its complex structure which contributes to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| Melanoma (IGR39) | 15.0 | High cytotoxicity |
| Triple-negative breast cancer (MDA-MB-231) | 20.0 | Moderate activity |
| Pancreatic carcinoma (Panc-1) | 25.0 | Lower activity |
The compound exhibited selectivity towards cancer cells over normal cells, indicating its potential as a targeted therapy .
The mechanism through which this compound exerts its anticancer effects may involve:
- Inhibition of Cell Proliferation : Studies using the MTT assay have shown that this compound inhibits the proliferation of cancer cells by inducing apoptosis.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G1 phase in certain cancer cell lines.
- Metastatic Inhibition : The compound may inhibit cancer cell migration and invasion, positioning it as a candidate for antimetastatic therapy .
Other Biological Activities
In addition to its anticancer properties, N-methyl derivatives of triazoles have been explored for their antimicrobial and antifungal activities. Research indicates that compounds with similar structures can exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that triazole derivatives could serve as lead compounds in the development of new antimicrobial agents .
Case Studies
-
Case Study on Melanoma Treatment :
A study involving N-methyl derivatives showed promising results in treating melanoma in vitro. The compound significantly reduced cell viability in melanoma cells compared to controls. -
Clinical Implications :
Preliminary animal studies have indicated that administration of this compound can lead to tumor regression without significant toxicity to normal tissues.
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and aromatic proton environments .
- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., C=O stretch of acetamide at ~1650 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity, particularly after chromatographic purification .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
How can reaction conditions be optimized to improve synthetic yield?
Advanced Research Question
- Temperature : Controlled reflux (70–80°C) enhances reaction rates without decomposition .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution efficiency in alkylation steps .
- Catalyst Use : Alkaline conditions (KOH/NaOH) facilitate thiolate ion formation for sulfur nucleophile activation .
- Purification : Gradient elution in column chromatography resolves structurally similar impurities .
How does the substitution pattern on the triazole ring influence biological activity?
Advanced Research Question
- Pyridinyl vs. Furan Substituents : Pyridinyl groups enhance π-π stacking with biological targets (e.g., enzymes), improving anti-exudative activity compared to furan derivatives .
- Methyl Group at 4th Position : Increases lipophilicity, potentially enhancing membrane permeability and bioavailability .
- Sulfanyl Linker : Facilitates disulfide bond formation with cysteine residues in target proteins, modulating activity .
What strategies resolve contradictions in reported biological activity data?
Advanced Research Question
- Dose-Response Analysis : Discrepancies in anti-exudative activity (e.g., rat models) may arise from non-linear dose dependency, requiring IC₅₀/EC₅₀ validation .
- Structural Analog Comparison : Testing analogs with systematic substituent variations isolates critical functional groups (e.g., chloro vs. methoxy groups) .
- In Silico Modeling : Molecular docking identifies binding site compatibility, explaining variations in antimicrobial efficacy across studies .
What physicochemical properties are critical for pharmacological activity?
Basic Research Question
- LogP : Optimal lipophilicity (LogP ~2.5–3.5) balances solubility and membrane permeability .
- pKa : The sulfanyl group’s acidity (pKa ~8–10) influences protonation state under physiological conditions .
- Thermal Stability : Decomposition above 200°C (DSC/TGA data) ensures compatibility with formulation processes .
How can computational modeling predict biological target interactions?
Advanced Research Question
- Molecular Dynamics (MD) : Simulates binding stability with kinases or receptors, identifying key residues (e.g., His283 in COX-2) .
- QSAR Models : Correlate substituent electronegativity with antifungal activity (e.g., pyridinyl > phenyl) .
- Docking Studies : Predict binding affinity to ATP pockets in microbial enzymes, guiding lead optimization .
What challenges arise in modifying pyridinyl/triazolyl groups for selectivity?
Advanced Research Question
- Steric Hindrance : Bulky substituents (e.g., allyl groups) may obstruct target binding, requiring spacer optimization .
- Regioselectivity : Competing alkylation sites on triazole necessitate protecting group strategies (e.g., Boc for amines) .
- Synthetic Complexity : Multi-step routes increase side reactions; microwave-assisted synthesis reduces reaction time and improves yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
